(3-Methylsulfonylcyclobutyl)methanamine;hydrochloride
Description
(3-Methylsulfonylcyclobutyl)methanamine hydrochloride is a cyclobutane-derived amine salt featuring a methylsulfonyl (–SO₂CH₃) substituent at the 3-position of the cyclobutyl ring and a primary amine (–CH₂NH₂) group, stabilized as a hydrochloride salt. Cyclobutane’s ring strain (approximately 26 kcal/mol) further affects conformational stability and reactivity compared to larger cycloalkanes .
Properties
IUPAC Name |
(3-methylsulfonylcyclobutyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-10(8,9)6-2-5(3-6)4-7;/h5-6H,2-4,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJXULLQZCMRFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC(C1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (3-Methylsulfonylcyclobutyl)methanamine;hydrochloride typically involves the reaction of cyclobutylmethanamine with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional steps such as solvent extraction, distillation, and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
(3-Methylsulfonylcyclobutyl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts and temperature control to optimize reaction rates and yields .
Scientific Research Applications
(3-Methylsulfonylcyclobutyl)methanamine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3-Methylsulfonylcyclobutyl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Physical Properties
Key Observations :
- Electron-Withdrawing Groups : The methylsulfonyl group in the target compound increases polarity and aqueous solubility compared to fluorinated or hydrocarbon-substituted analogs .
- Ring Strain : Cyclobutane derivatives exhibit distinct NMR coupling constants (e.g., J = 8–10 Hz for adjacent protons) due to ring strain, unlike tetrahydronaphthalenyl or phenyl analogs .
- Basicity : The –SO₂CH₃ group reduces amine basicity (estimated pKa ~8.5) compared to –F (pKa ~7.2) or unsubstituted cycloalkylamines (pKa ~10.5) .
Key Observations :
- Amine Protection : The target compound’s synthesis may necessitate Boc protection to avoid side reactions during sulfonyl group oxidation.
Key Observations :
Biological Activity
(3-Methylsulfonylcyclobutyl)methanamine;hydrochloride is a compound of significant interest in the fields of chemistry, biology, and medicine due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclobutyl ring substituted with a methylsulfonyl group and a methanamine moiety. This specific arrangement imparts distinct chemical properties that influence its biological interactions. The presence of both hydrophilic (methylsulfonyl and amine groups) and lipophilic (cyclobutyl ring) components may enhance its pharmacokinetic properties, potentially allowing for better membrane permeability and receptor binding.
The biological activity of (3-Methylsulfonylcyclobutyl)methanamine;hydrochloride is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The compound may interact with histamine receptors, particularly histamine-3 receptors, which are involved in neurotransmission and the regulation of neurotransmitter release. This interaction suggests potential applications in treating cognitive disorders and conditions related to memory and cognition.
- Enzyme Modulation : It may inhibit specific enzymes within metabolic pathways, thereby influencing cellular processes such as energy metabolism and signal transduction.
- Signal Transduction Pathways : The compound could modulate intracellular signaling pathways, affecting various physiological responses.
Biological Activity
Research has indicated several potential biological activities associated with (3-Methylsulfonylcyclobutyl)methanamine;hydrochloride:
Case Studies and Research Findings
A review of relevant literature reveals diverse applications and findings related to this compound:
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Case Study on Neurotransmission :
- A study investigated the effects of compounds similar to (3-Methylsulfonylcyclobutyl)methanamine;hydrochloride on neurotransmitter release in neuronal cultures. Results indicated modulation of neurotransmitter levels, suggesting potential for cognitive enhancement therapies.
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Antimicrobial Activity Research :
- Research into the antimicrobial properties of sulfonamide derivatives highlighted potential efficacy against various bacterial strains. While direct studies on this compound are sparse, its structural similarities warrant further exploration in this area.
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Cytotoxicity Assessment :
- A comparative study evaluated the cytotoxic effects of various cyclobutyl derivatives on cancer cell lines. Preliminary results indicated that modifications to the cyclobutyl structure could significantly affect cytotoxicity profiles, suggesting that (3-Methylsulfonylcyclobutyl)methanamine;hydrochloride might possess unique anticancer properties worth exploring further.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (3-Methylsulfanylcyclobutyl)methanamine;hydrochloride | Methylsulfanyl instead of methylsulfonyl | Different enzyme interactions |
| (3-Methanesulfonylcyclobutyl)methanamine;hydrochloride | Variations in stereochemistry | Potentially different pharmacokinetics |
The comparison indicates that while these compounds share a core structure, variations in substituents can lead to significant differences in biological activity and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
